5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene
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Overview
Description
5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is an organic compound characterized by the presence of multiple fluorine atoms and a butenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene typically involves the coupling of a butenyl group with a difluorophenyl ethynyl moiety. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkenes or alkanes .
Scientific Research Applications
5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)propionic acid
- trans,trans-4-(3,4-Difluorophenyl)-4’-n-propylbicyclohexyl
Uniqueness
5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is unique due to the presence of both a butenyl group and multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
797048-12-5 |
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Molecular Formula |
C18H12F4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-but-3-enyl-2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C18H12F4/c1-2-3-4-13-10-16(20)14(17(21)11-13)7-5-12-6-8-15(19)18(22)9-12/h2,6,8-11H,1,3-4H2 |
InChI Key |
CSLITDMRCWNJSS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F |
Origin of Product |
United States |
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